molecular formula C21H34O2 B1259825 Allopregnan-3alpha-ol-20-one

Allopregnan-3alpha-ol-20-one

Cat. No. B1259825
M. Wt: 318.5 g/mol
InChI Key: AURFZBICLPNKBZ-JITSNLRCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A pregnane found in the urine of pregnant women and sows. It has anesthetic, hypnotic, and sedative properties.

Scientific Research Applications

Neurosteroid Effects and Brain Function

  • Allopregnan-3alpha-ol-20-one, also known as allopregnanolone, is a neurosteroid with significant impact on brain function. It acts as a positive allosteric modulator of gamma-aminobutyric acid at gamma-aminobutyric acid type A receptors, exhibiting anxiolytic, anticonvulsant, and anesthetic properties (Griffin & Mellon, 1999).
  • Allopregnanolone's synthesis involves reduction from progesterone, mediated by specific enzymes. Its modulation is linked to effects on selective serotonin reuptake inhibitors (SSRIs), potentially explaining rapid alleviation of anxiety and dysphoria in certain psychiatric disorders (Griffin & Mellon, 1999).

Influence on Psychiatric Medications

  • Olanzapine, an antipsychotic medication, can increase allopregnanolone levels in the rat cerebral cortex. This elevation may contribute to olanzapine's anxiolytic and antipsychotic efficacy by altering GABAergic neurotransmission (Marx et al., 2000).

Role in Epilepsy and Seizure Disorders

  • Allopregnanolone shows a key role in epileptogenesis, particularly in partial seizures. Post-ictal serum levels of allopregnanolone significantly increase following epileptic events in children, suggesting its involvement in seizure modulation (Grosso et al., 2005).

Therapeutic Potential in Neurodegenerative Diseases

  • Allopregnanolone demonstrates potential as a neurogenic and regenerative therapeutic agent. It can promote neurogenesis, suggesting its applicability in treating neurodegenerative conditions like Alzheimer's disease (Brinton & Wang, 2006).

Impact on Reproductive Function

  • This neurosteroid may also influence reproductive functions. In female rats, allopregnanolone administration impacted ovulation rates and sexual behavior, indicating a physiological role in reproductive events (Genazzani et al., 1995).

Modulation of Seizure Susceptibility

  • Allopregnanolone can alter seizure susceptibility, as demonstrated in various animal models. Its modulation of GABA(A) receptors suggests a significant impact on central nervous system hyperexcitability and seizure responses (Reilly et al., 2000).

properties

Product Name

Allopregnan-3alpha-ol-20-one

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

1-[(3S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14?,15-,16-,17+,18-,19-,20-,21+/m0/s1

InChI Key

AURFZBICLPNKBZ-JITSNLRCSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4)O)C)C

SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

synonyms

3 alpha Hydroxy 5 alpha pregnan 20 one
3 alpha Hydroxy 5 beta pregnan 20 one
3 alpha, 5 beta Tetrahydroprogesterone
3 alpha, 5 beta-Tetrahydroprogesterone
3 alpha-Hydroxy-5 alpha-pregnan-20-one
3 alpha-Hydroxy-5 beta-pregnan-20-one
3 Hydroxypregnan 20 one
3-Hydroxypregnan-20-one
3beta Hydroxy 5alpha pregnan 20 one
3beta-Hydroxy-5alpha-pregnan-20-one
Allopregnan 3 beta ol 20 one
Allopregnan-3 beta-ol-20-one
Allopregnanolone
alpha-Hydroxy-5 alpha-pregnan-20-one, 3
alpha-Hydroxy-5 beta-pregnan-20-one, 3
alpha-pregnan-20-one, 3 alpha-Hydroxy-5
beta-ol-20-one, Allopregnan-3
beta-pregnan-20-one, 3 alpha-Hydroxy-5
Eltanolone
Epipregnanolone
Pregnan 3alpha ol 20 one
Pregnan-3alpha-ol-20-one
Pregnanolone
Pregnanolone, (3alpha)-isomer
Pregnanolone, (3alpha, 5beta, 17-alpha)-isomer
Pregnanolone, (3alpha,5alpha)-isomer
Pregnanolone, (3alpha,5beta)-isomer
Pregnanolone, (3beta)-isomer
Pregnanolone, (3beta, 5alpha)-isomer
Pregnanolone, (3beta, 5alpha, 17alpha)-isomer
Pregnanolone, (3beta, 5alpha, 8alpha, 17beta)-isomer
Pregnanolone, (3beta, 5beta)-isomer
Pregnanolone, (3beta, 5beta, 17alpha)-isomer
Pregnanolone, (3beta, 5beta,14beta)-isomer
Pregnanolone, (5alpha)-isomer
Sepranolone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allopregnan-3alpha-ol-20-one
Reactant of Route 2
Allopregnan-3alpha-ol-20-one
Reactant of Route 3
Allopregnan-3alpha-ol-20-one
Reactant of Route 4
Allopregnan-3alpha-ol-20-one
Reactant of Route 5
Allopregnan-3alpha-ol-20-one
Reactant of Route 6
Allopregnan-3alpha-ol-20-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.